M6NBC belongs to the class of benzoxazole derivatives. Benzoxazoles are a well-studied group of heterocyclic compounds known for their diverse biological activities []. The presence of the nitro group (-NO2) and the ester group (-COOCH3) on the benzoxazole ring might influence its reactivity in organic synthesis. Researchers might explore M6NBC as a building block for the synthesis of more complex molecules with desired properties.
Due to the presence of the nitro group, M6NBC could be investigated for potential medicinal properties. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiparasitic effects []. However, further research is needed to determine the specific activity profile of M6NBC.
Heterocyclic compounds like benzoxazoles can possess interesting photochemical and thermal properties []. These properties make them potentially useful in material science applications such as organic light-emitting diodes (OLEDs) or heat-resistant polymers. Studies on the photophysical and thermal behavior of M6NBC could be conducted to assess its potential in these areas.
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is an organic compound with the molecular formula C₉H₆N₂O₅ and a molecular weight of 222.15 g/mol. It is characterized by its nitro and carboxylate functional groups attached to a benzoxazole ring, which contributes to its chemical reactivity and potential biological activity. The compound has a boiling point of approximately 389ºC and a melting point around 120ºC, with a density of 1.487 g/cm³ .
Several synthetic routes have been developed for the preparation of methyl 6-nitro-1,2-benzoxazole-3-carboxylate:
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate finds applications primarily in research settings:
Several compounds share structural features with methyl 6-nitro-1,2-benzoxazole-3-carboxylate. Below is a comparison highlighting its uniqueness:
Compound Name | CAS No. | Structural Features |
---|---|---|
Methyl 5-nitro-1H-indazole-7-carboxylate | 632291-85-1 | Indazole ring with nitro and carboxylate |
Methyl 4-nitro-1H-indazole-6-carboxylate | 72922-61-3 | Indazole ring with different positioning |
Methyl 5-nitro-1-benzothiophene-2-carboxylate | 20699-86-9 | Contains a thiophene ring |
Methyl 6-nitro-1H-indole-2-carboxylate | 136818-66-1 | Indole structure with nitro and carboxylate |
Methyl 6-nitro-1,2-benzoxazol-3-amines | 89793-83-9 | Amine substitution instead of ester |
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is unique due to its specific arrangement of functional groups that may impart distinct chemical reactivity and biological properties compared to similar compounds. Its combination of a benzoxazole framework with both nitro and carboxylate functionalities positions it as an interesting candidate for further study in medicinal chemistry.